Cas no 3380-62-9 (Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-)

Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)- structure
3380-62-9 structure
Product Name:Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-
CAS-nummer:3380-62-9
MF:C19H21N3
MW:291.390144109726
CID:320756
PubChem ID:201166
Update Time:2025-04-19

Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-
    • N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)aniline
    • N,N-Dimethyl-4-(2,3,4,9-tetrahydro-1H-.beta.-carbolin-1-yl)aniline
    • N,N-Dimethyl-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)aniline
    • N,N-Dimethyl-N-(4-(2,3,4,9-tetrahydro-1H-.beta.-carbolin-1-yl)phenyl)amine
    • 1-(p-Dimethylaminophenyl)tetrahydronorharman
    • 5-25-11-00474 (Beilstein Handbook Reference)
    • CHEMBL5197622
    • 3380-62-9
    • SCHEMBL6781298
    • NSC665901
    • InChI=1/C19H21N3/c1-22(2)14-9-7-13(8-10-14)18-19-16(11-12-20-18)15-5-3-4-6-17(15)21-19/h3-10,18,20-21H,11-12H2,1-2H3
    • 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(p-(dimethylamino)phenyl)-
    • BRN 0682466
    • DTXSID501147901
    • N,N-Dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)benzenamine
    • OHXAAMBDNQSPCS-UHFFFAOYSA-
    • NSC-665901
    • Inchi: 1S/C19H21N3/c1-22(2)14-9-7-13(8-10-14)18-19-16(11-12-20-18)15-5-3-4-6-17(15)21-19/h3-10,18,20-21H,11-12H2,1-2H3
    • InChI-sleutel: OHXAAMBDNQSPCS-UHFFFAOYSA-N
    • LACHT: N1CCC2C3C=CC=CC=3NC=2C1C1C=CC(=CC=1)N(C)C

Berekende eigenschappen

  • Exacte massa: 291.17373
  • Monoisotopische massa: 291.173547683g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 2
  • Complexiteit: 375
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 31.1Ų

Experimentele eigenschappen

  • PSA: 31.06
Aanbevolen leveranciers
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie